molecular formula C11H14O2 B017264 alpha,4-Dimethylbenzyl acetate CAS No. 19759-40-1

alpha,4-Dimethylbenzyl acetate

Cat. No.: B017264
CAS No.: 19759-40-1
M. Wt: 178.23 g/mol
InChI Key: HOKHCDLSYKTSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,4-Dimethylbenzyl acetate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fragrance Industry

Alpha,4-Dimethylbenzyl acetate is widely recognized for its pleasant aroma, making it a valuable ingredient in the fragrance industry. Its applications include:

  • Perfumes and Scented Products : It is used as a key component in various perfumes due to its sweet and floral scent profile, which enhances the overall fragrance experience .
  • Cosmetics : The compound is incorporated into cosmetic products for its aromatic properties, contributing to the sensory appeal of lotions, creams, and other personal care items.

Pharmaceutical Applications

The compound serves as a vital intermediate in the synthesis of several pharmaceutical agents, particularly antihistamines and antiallergy medications. Notable applications include:

  • Synthesis of Bilastine : this compound is utilized in the preparation of bilastine, an antihistamine drug. The synthesis process involves using this compound as a precursor to create key intermediates necessary for bilastine production .
    StepDescription
    1Friedel-Crafts acylation of this compound with halogenated acetyl compounds to form intermediates.
    2Nucleophilic substitution reactions leading to the formation of bilastine through further chemical transformations.

Environmental Considerations

The synthesis methods involving this compound are designed to be environmentally friendly. Recent advancements focus on minimizing hazardous waste and utilizing cost-effective reagents . The processes are characterized by:

  • Mild Reaction Conditions : The synthesis avoids harsh reaction environments, making it safer and more sustainable.
  • Reduced Contamination Risks : By employing non-toxic reagents and optimizing reaction pathways, the environmental impact is significantly lowered.

Safety Assessments

Research has been conducted to evaluate the safety of this compound in various applications:

  • Genotoxicity and Toxicological Studies : Studies indicate that when used within recommended limits, this compound poses no significant risk concerning genotoxicity or developmental toxicity .
  • Flavoring Agent Usage : The World Health Organization (WHO) has evaluated its use as a flavoring agent and concluded that it does not present safety concerns at current consumption levels .

Case Study 1: Synthesis of Antihistamines

A notable case study highlighted the efficient use of this compound in synthesizing bilastine from simple precursors. The method demonstrated reduced costs and improved yield compared to traditional methods that utilized more hazardous reagents.

Case Study 2: Fragrance Development

In a study focusing on developing new fragrances for consumer products, this compound was blended with other aromatic compounds to create unique scent profiles that appealed to market trends.

Properties

CAS No.

19759-40-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-methylphenyl)ethyl acetate

InChI

InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4-7,9H,1-3H3

InChI Key

HOKHCDLSYKTSOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C

Key on ui other cas no.

19759-40-1

Origin of Product

United States

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